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Compound of Interest

Compound Name:
2'-Hydroxy-4'-

methylacetophenone

Cat. No.: B1214744 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectral characteristics of isomeric compounds is crucial for accurate

identification and characterization. This guide provides a detailed comparison of the spectral

data for 2'-Hydroxy-4'-methylacetophenone and its key positional isomers, supported by

experimental data and methodologies.

This document focuses on the isomers where the hydroxyl (-OH), methyl (-CH₃), and acetyl (-

COCH₃) groups are rearranged on the phenyl ring. The key isomers compared alongside 2'-
Hydroxy-4'-methylacetophenone are:

4'-Hydroxy-2'-methylacetophenone

4'-Hydroxy-3'-methylacetophenone

The structural variations among these isomers lead to distinct electronic environments for the

constituent atoms and functional groups, resulting in unique spectral fingerprints in various

spectroscopic techniques.

Comparative Spectral Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the specified

isomers.
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¹H NMR Spectral Data (Chemical Shifts in δ, ppm)

Compound
Aromatic
Protons
(ppm)

Acetyl
Protons (-
COCH₃)
(ppm)

Methyl
Protons (-
CH₃) (ppm)

Hydroxyl
Proton (-
OH) (ppm)

Solvent

2'-Hydroxy-4'-

methylacetop

henone

6.7-7.6 ~2.5 ~2.3 ~12.5 CDCl₃

4'-Hydroxy-2'-

methylacetop

henone[1][2]

6.6-7.6 ~2.6 ~2.5 Not specified CDCl₃

4'-Hydroxy-3'-

methylacetop

henone[3][4]

6.90, 7.74,

7.80
2.575 2.303 Not specified CDCl₃

Note: Specific peak assignments and coupling constants can be found in the referenced

spectra.

¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Compound

Carbonyl
Carbon
(C=O)
(ppm)

Aromatic
Carbons
(ppm)

Acetyl
Carbon (-
COCH₃)
(ppm)

Methyl
Carbon (-
CH₃) (ppm)

Solvent

2'-Hydroxy-4'-

methylacetop

henone[5]

~204 ~118-162 ~26 ~21 CDCl₃

4'-Hydroxy-2'-

methylacetop

henone

Not specified Not specified Not specified Not specified Not specified

4'-Hydroxy-3'-

methylacetop

henone

Not specified Not specified Not specified Not specified Not specified
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Detailed ¹³C NMR data for all isomers is not consistently available in the initial search results.

Further analysis of specialized databases would be required for a complete comparison.

IR Spectral Data (Key Absorptions in cm⁻¹)
Compound

O-H Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

C-H Stretch
(cm⁻¹)

2'-Hydroxy-4'-

methylacetophen

one[5]

~3000-3400

(broad)
~1640-1660 ~1500-1600 ~2850-3000

4'-Hydroxy-2'-

methylacetophen

one[2]

~3000-3400

(broad)
~1650-1670 ~1500-1600 ~2850-3000

4'-Hydroxy-3'-

methylacetophen

one[6]

~3100-3500

(broad)
~1660-1680 ~1500-1600 ~2850-3000

Mass Spectrometry Data (Key Fragments m/z)
Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

2'-Hydroxy-4'-

methylacetophenone[5]
150 135 ([M-CH₃]⁺), 107, 77

4'-Hydroxy-2'-

methylacetophenone[2][7]
150 135 ([M-CH₃]⁺), 107

4'-Hydroxy-3'-

methylacetophenone[8]
150 135 ([M-CH₃]⁺), 107, 77

Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. The general

methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

specific frequency (e.g., 400 or 500 MHz for ¹H).

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts

are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of

the sample with dry potassium bromide and pressing it into a thin disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used with the neat sample.

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas

Chromatography (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common method used to generate ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Data Acquisition: The abundance of each ion is plotted against its m/z value to generate the

mass spectrum.

Isomeric Relationship and Spectral Workflow
The following diagram illustrates the structural relationship between the isomers and the

general workflow for their spectral analysis.
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Structural Isomers and Spectral Analysis Workflow

Positional Isomers of Hydroxy-methylacetophenone

Spectroscopic Analysis

Data Output

2'-Hydroxy-4'-methylacetophenone

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

4'-Hydroxy-2'-methylacetophenone 4'-Hydroxy-3'-methylacetophenone

Structure Elucidation

Comparative Analysis

Purity Assessment

Click to download full resolution via product page

Caption: Isomeric structures and the workflow of spectral analysis.

This guide provides a foundational comparison of the spectral features of 2'-Hydroxy-4'-
methylacetophenone and its isomers. For more in-depth analysis, it is recommended to

consult the raw spectral data from the cited sources and other specialized chemical databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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